N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions. Benzamides are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide typically involves the following steps:
Acylation Reaction: The starting material, 2-aminophenyl-3,4-dimethylbenzamide, undergoes an acylation reaction with butanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the butanoylamino group on the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide
- N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide
- N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide
Uniqueness
N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butanoylamino group and the methyl substitutions at the 3 and 4 positions confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-7-18(22)20-16-8-5-6-9-17(16)21-19(23)15-11-10-13(2)14(3)12-15/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLWCOJYKVGDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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